H-Cit-Bna HBr

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

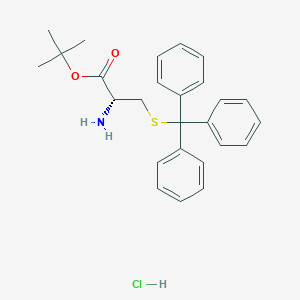

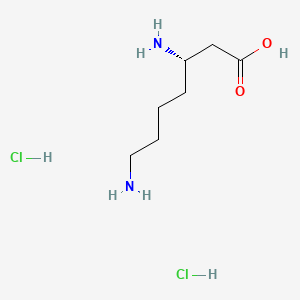

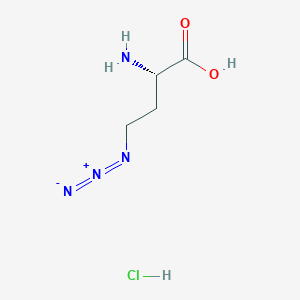

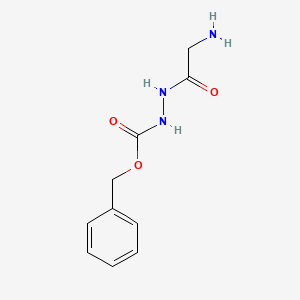

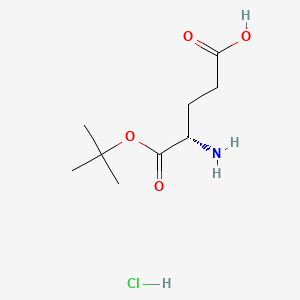

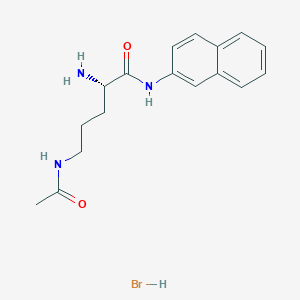

H-Cit-Bna HBr, also known as (2S)-5-acetamido-2-amino-N-naphthalen-2-ylpentanamide;hydrobromide, is a chemical compound with the molecular formula C17H22BrN3O2 . It has a molecular weight of 380.3 g/mol .

Molecular Structure Analysis

The InChI of H-Cit-Bna HBr isInChI=1S/C17H21N3O2.BrH/c1-12(21)19-10-4-7-16(18)17(22)20-15-9-8-13-5-2-3-6-14(13)11-15;/h2-3,5-6,8-9,11,16H,4,7,10,18H2,1H3,(H,19,21)(H,20,22);1H/t16-;/m0./s1 . The Canonical SMILES is CC(=O)NCCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Br . Physical And Chemical Properties Analysis

H-Cit-Bna HBr has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 6 . The exact mass and monoisotopic mass of H-Cit-Bna HBr are 379.08954 g/mol . The topological polar surface area is 84.2 Ų . It has a heavy atom count of 23 .Mechanism of Action

Target of Action

H-Cit-Bna HBr is a complex compound that involves two key components: Citrulline (Cit) and Bridged Nucleic Acids (BNAs). Citrulline is a non-essential amino acid that plays a key role in nitrogen homeostasis . BNAs, on the other hand, are artificial nucleotides that have shown great promise in various applications, including antisense and antigene development . The primary targets of H-Cit-Bna HBr are likely to be the biochemical pathways involving these two components.

Mode of Action

The interaction of H-Cit-Bna HBr with its targets involves the properties of both Citrulline and BNAs. Citrulline has been shown to have a sparing effect on amino acid catabolism, potentially leading to increased protein synthesis and functionality . BNAs, due to their high affinity against complementary RNA or DNA and their resistance to cellular nucleases, can be used effectively in antisense oligonucleotide technology .

Biochemical Pathways

The biochemical pathways affected by H-Cit-Bna HBr are likely to involve the metabolism of Citrulline and the action of BNAs. Citrulline plays a key role in the urea cycle, a process that helps the body eliminate excess nitrogen . BNAs, on the other hand, can interact with specific RNA or DNA sequences, affecting the expression of targeted genes .

Result of Action

The molecular and cellular effects of H-Cit-Bna HBr’s action are likely to involve changes in protein synthesis due to the action of Citrulline, and alterations in gene expression due to the action of BNAs. Citrullinated histone H3 (H3Cit), a marker of extracellular trap formation, has been found to be increased in certain conditions, indicating a potential role in disease pathology .

Action Environment

Environmental factors can influence the action, efficacy, and stability of H-Cit-Bna HBr. Factors such as pH, temperature, and the presence of other molecules can affect the stability and activity of both Citrulline and BNAs. Additionally, the cellular environment, including the presence of specific enzymes and transport proteins, can influence the absorption and distribution of H-Cit-Bna HBr .

properties

IUPAC Name |

(2S)-5-acetamido-2-amino-N-naphthalen-2-ylpentanamide;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2.BrH/c1-12(21)19-10-4-7-16(18)17(22)20-15-9-8-13-5-2-3-6-14(13)11-15;/h2-3,5-6,8-9,11,16H,4,7,10,18H2,1H3,(H,19,21)(H,20,22);1H/t16-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYULYZHEFJOFX-NTISSMGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCC[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Cit-Bna HBr | |

CAS RN |

201988-71-8 |

Source

|

| Record name | 201988-71-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.